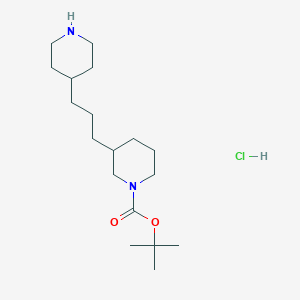![molecular formula C22H14N2O2S4 B2600398 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 503431-91-2](/img/structure/B2600398.png)
2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been synthesized for their potential antitrichinellosis and antiprotozoal effects .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of o-hydroxyacetophenone, carbon disulfide, potassium carbonate, and bromoethane stirred in DMSO at 40 °C . The reaction is monitored by silica gel thin layer chromatography (TLC, 254 nm). After completion of the reaction, the mixture is poured into ice water, stirred for 20 min, and the intermediate 2-(ethyl thio)-4H-chromen-4-one is obtained by filtration .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using crystallography . The crystal structure is monoclinic, with a space group of P21/c (no. 14). The unit cell dimensions are a = 12.391 (5) Å, b = 21.034 (8) Å, c = 10.777 (4) Å, β = 113.589 (7)°, and the volume is V = 2574.1 (16) Å^3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of o-hydroxyacetophenone with carbon disulfide, potassium carbonate, and bromoethane in DMSO . This reaction is followed by a reaction with 2-acetylthiophene and t-BuOK in DMSO .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield of a similar compound was 83%, with a melting point of 200–202 °C .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
A study by Cannito et al. (1990) discussed the synthesis of thiéno[2,3-d]pyrimidin-4-one 2-thiones, including compounds similar to the one , and evaluated their analgesic and anti-inflammatory activities. The research found some compounds exhibiting activities comparable to acetylsalicylic acid, indicating potential for pharmacological applications (Cannito et al., 1990).
Green Synthesis Approach
Shi et al. (2018) reported a green synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a catalytic four-component reaction that simplifies the synthesis process. This approach emphasizes step economy and reduced environmental impact, showcasing the compound's relevance in sustainable chemistry practices (Shi et al., 2018).
Bioinorganic Chemistry
Singh et al. (2009) explored the bioinorganic relevance of Co(II) complexes with Schiff bases derived from thiophen-2-glyoxal, demonstrating the antimicrobial activities of these complexes. The study contributes to the understanding of metal-organic frameworks and their potential in biomedical applications (Singh et al., 2009).
Antimicrobial and Anti-inflammatory Activities
Research by El Azab and Abdel-Hafez (2015) on microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety showed promising antimicrobial activity against various bacterial and fungal strains. This study adds to the body of knowledge on the antimicrobial potential of thieno[d]pyrimidine derivatives (El Azab & Abdel-Hafez, 2015).
Antitumor Activity
Research by Hafez and El-Gazzar (2017) synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity. Some compounds displayed potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines, indicating the compound's potential in cancer therapy (Hafez & El-Gazzar, 2017).
Direcciones Futuras
Future research could focus on further elucidating the mechanism of action of these compounds, as well as exploring their potential applications in treating diseases such as trichinellosis and protozoal infections . Additionally, further studies could investigate the synthesis of these compounds under different conditions to optimize yield and purity .
Propiedades
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S4/c25-16(18-9-5-11-28-18)13-30-22-23-20-19(15(12-29-20)17-8-4-10-27-17)21(26)24(22)14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSESZZKKKOZEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CS4)SC=C3C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)
![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)

![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)
![2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2600323.png)


![ethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600331.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2600333.png)
![2-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2600334.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)

![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)